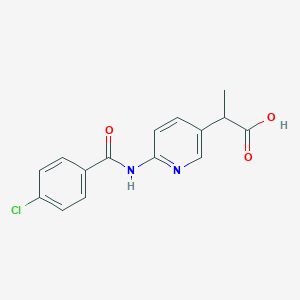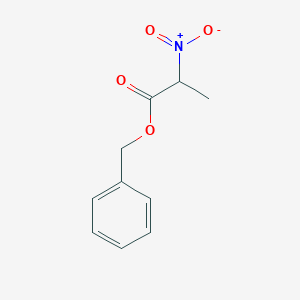
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is an organic compound that features both a phenyl and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzene and 3-methylthiophene.
Formation of Intermediate: These starting materials undergo a Friedel-Crafts acylation reaction to form an intermediate compound.
Aldehyde Formation: The intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with optimized conditions for each reaction step. Catalysts and solvents would be chosen to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetic acid.
Reduction: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving aldehydes.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde would depend on its specific application. Generally, aldehydes can act as electrophiles in various chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methylphenyl)-2-(thiophen-2-yl)acetaldehyde: Lacks the methyl group on the thiophene ring.
2-(phenyl)-2-(3-methylthiophen-2-yl)acetaldehyde: Lacks the methyl group on the phenyl ring.
2-(2-Methylphenyl)-2-(thiophen-3-yl)acetaldehyde: The thiophene ring is substituted at a different position.
Uniqueness
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is unique due to the presence of both methyl groups on the phenyl and thiophene rings, which can influence its chemical reactivity and physical properties.
Propriétés
Formule moléculaire |
C14H14OS |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C14H14OS/c1-10-5-3-4-6-12(10)13(9-15)14-11(2)7-8-16-14/h3-9,13H,1-2H3 |
Clé InChI |
AHYLZJIJQSUJOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(C=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)
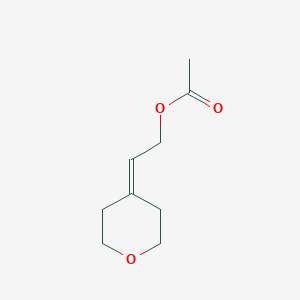

![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
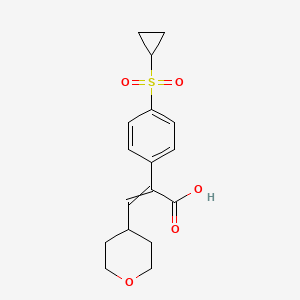
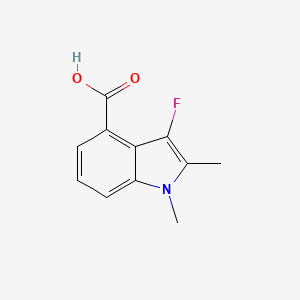
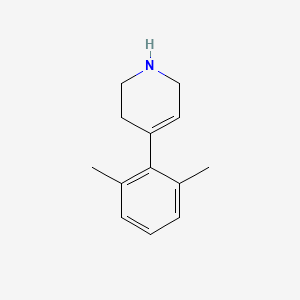
![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
